Cas no 1993342-75-8 ((2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid)

(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 化学的及び物理的性質
名前と識別子
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- (2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Cycloheptanepropanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (αS)-
- (2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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- インチ: 1S/C25H29NO4/c27-24(28)23(15-17-9-3-1-2-4-10-17)26-25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28)/t23-/m0/s1
- InChIKey: QLVAHIRRBVTTMP-QHCPKHFHSA-N
- ほほえんだ: C(C1C2=CC=CC=C2C2=CC=CC=C12)OC(=O)N[C@H](C(=O)O)CC1CCCCCC1
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-623998-0.05g |
(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1993342-75-8 | 95.0% | 0.05g |
$493.0 | 2025-03-15 | |
Enamine | EN300-623998-10.0g |
(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1993342-75-8 | 95.0% | 10.0g |
$7988.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0044-1G |
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
1993342-75-8 | 97% | 1g |
¥ 8,580.00 | 2023-03-14 | |
Enamine | EN300-623998-0.5g |
(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1993342-75-8 | 95.0% | 0.5g |
$1449.0 | 2025-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0044-500.0mg |
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
1993342-75-8 | 97% | 500.0mg |
¥5721.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0044-1.0g |
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
1993342-75-8 | 97% | 1.0g |
¥8580.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0044-100.0mg |
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
1993342-75-8 | 97% | 100.0mg |
¥2574.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0044-100mg |
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
1993342-75-8 | 97% | 100mg |
¥2574.0 | 2024-04-22 | |
Enamine | EN300-623998-0.25g |
(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1993342-75-8 | 95.0% | 0.25g |
$920.0 | 2025-03-15 | |
Enamine | EN300-623998-2.5g |
(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1993342-75-8 | 95.0% | 2.5g |
$3641.0 | 2025-03-15 |
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 関連文献
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
(2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acidに関する追加情報
Introduction to (2S)-3-Cycloheptyl-2-(9H-Fluoren-9-Ylmethoxycarbonylamino)Propanoic Acid
The compound with CAS No. 1993342-75-8, known as (2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a significant molecule in the field of organic chemistry and drug discovery. This compound is notable for its complex structure, which includes a cycloheptyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid backbone. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions.
Recent studies have highlighted the potential of this compound in various applications, particularly in the development of novel therapeutic agents. The cycloheptyl group contributes to the molecule's stability and bioavailability, while the Fmoc group plays a crucial role in controlling the reactivity during synthesis. Researchers have explored the use of this compound in designing peptidomimetics, which are molecules that mimic the structure and function of peptides but are more stable and less prone to enzymatic degradation.
In terms of synthesis, this compound is typically prepared through a multi-step process involving the coupling of amino acids with appropriate protecting groups. The S configuration at the second carbon is critical for determining the molecule's stereochemical properties, which are essential for its biological activity. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the purity and structure of the compound.
One of the most promising areas of research involving this compound is its application in targeted drug delivery systems. The Fmoc group can be modified to incorporate targeting ligands, enabling selective delivery of therapeutic agents to specific tissues or cells. This approach has shown potential in reducing off-target effects and improving the efficacy of treatments for conditions such as cancer and inflammatory diseases.
Moreover, recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of this compound with greater accuracy. By simulating its behavior in biological systems, scientists can optimize its design for improved absorption, distribution, metabolism, and excretion (ADME) profiles. These insights are invaluable for accelerating drug development processes and minimizing risks associated with clinical trials.
In conclusion, (2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid represents a versatile platform for exploring innovative solutions in medicinal chemistry. Its unique structure, combined with cutting-edge research techniques, positions it as a key player in advancing therapeutic interventions across various disease areas.
1993342-75-8 ((2S)-3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid) 関連製品
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